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Compound of Interest

Compound Name: LHQ490

Cat. No.: B15567499

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism
of action of LHQ490, a novel and highly selective irreversible inhibitor of Fibroblast Growth
Factor Receptor 2 (FGFR2). FGFR2 is a well-established therapeutic target in various cancers,
and the development of selective inhibitors like LHQ490 holds significant promise for targeted
cancer therapy.[1]

Discovery and Potency

LHQ490 was identified through a dedicated research effort to develop selective inhibitors of
FGFR2.[1] The compound demonstrated potent inhibition of FGFR2 kinase activity with an
IC50 value of 5.2 nM.[1] Importantly, LHQ490 exhibits high selectivity for FGFR2 over other
members of the FGFR family. It is over 61-fold more selective for FGFR2 than for FGFR1, over
34-fold more selective than for FGFR3, and over 293-fold more selective than for FGFR4.[1]
This high selectivity was further confirmed in a broad kinase panel screening against 416
kinases.[1]

In cell-based assays, LHQ490 effectively suppressed the proliferation of BaF3 cells engineered
to express FGFR2, with an IC50 value of 1.4 nM. The compound's selectivity was also evident
in these cellular models, showing over 70-fold and 714-fold selectivity against BaF3-FGFR1
and the parental BaF3 cells, respectively.
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Quantitative Data Summary

The following table summarizes the key quantitative data for LHQ490's inhibitory activity.

Selectivity vs.

Target Assay Type IC50 (nM) e
FGFR2 Kinase Assay 5.2

FGFR1 Kinase Assay >317.2 >61-fold
FGFR3 Kinase Assay >176.8 >34-fold
FGFR4 Kinase Assay >1523.6 >293-fold
BaF3-FGFR2 Cell Proliferation 14

BaF3-FGFR1 Cell Proliferation >98 >70-fold
BaF3 (parental) Cell Proliferation >1000 >714-fold

Mechanism of Action: Inhibition of FGFR2 Signaling

LHQ490 functions as an irreversible inhibitor, covalently binding to a specific cysteine residue
within the ATP-binding pocket of FGFR2. This mode of action leads to a sustained suppression
of the FGFR2 signaling pathways. Activated FGFR2 typically triggers a cascade of downstream
signaling events that promote cell proliferation, survival, and migration. By inhibiting FGFR2,
LHQA490 effectively blocks these downstream signals, leading to the induction of apoptosis
(programmed cell death) in cancer cells that are dependent on FGFR2 signaling.

The general signaling pathway initiated by FGFR2 activation involves the RAS-MAPK and
PISK-AKT pathways. The diagram below illustrates the key components of this pathway and
the point of inhibition by LHQ490.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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